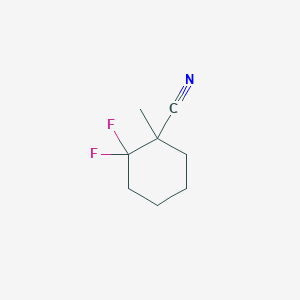

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile

Description

Properties

IUPAC Name |

2,2-difluoro-1-methylcyclohexane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F2N/c1-7(6-11)4-2-3-5-8(7,9)10/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYBIPUYNMHYDTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCC1(F)F)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-1-methylcyclohexane-1-carbonitrile typically involves the introduction of fluorine atoms into a cyclohexane ring. One common method is the difluoromethylation of a cyclohexane derivative. This process can be achieved using various difluoromethylation reagents under specific reaction conditions

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of difluoromethyl ketones or aldehydes.

Reduction: Formation of difluoromethylamines.

Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Medicinal Chemistry

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile is being explored as a building block in the synthesis of pharmaceutical agents. Its unique fluorinated structure may enhance biological activity and selectivity against specific targets in drug development. Research indicates potential applications in:

- Anti-inflammatory drugs : Fluorinated compounds often exhibit enhanced efficacy in this area.

- Anticancer agents : Studies suggest that similar fluorinated compounds can inhibit cell proliferation in cancer cell lines .

Biological Studies

The compound is under investigation for its interactions with biological molecules. The nitrile group can participate in enzyme interactions, potentially leading to biological effects that are beneficial for therapeutic applications. In vitro studies have shown that fluorinated compounds can increase lipophilicity and receptor affinity compared to their non-fluorinated counterparts .

Materials Science

In materials science, this compound is being researched for its potential use in developing advanced materials with unique properties. The incorporation of fluorine can improve the thermal stability and mechanical properties of polymers .

Case Studies

Several case studies highlight the efficacy and potential applications of this compound:

Cytotoxicity Studies

Research has demonstrated that fluorinated compounds can inhibit cell proliferation in various cancer cell lines. For instance, compounds structurally similar to this compound have shown IC50 values comparable to established chemotherapeutics like doxorubicin .

Mechanistic Insights

Molecular dynamics simulations indicate that these compounds primarily interact through hydrophobic contacts with target proteins. This interaction mechanism enhances their potential as drug candidates by improving binding affinity and selectivity .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-methylcyclohexane-1-carbonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group can interact with enzymes and receptors, potentially leading to biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Electron-Withdrawing Effects: The 2,2-difluoro substitution in the target compound increases ring electronegativity compared to non-fluorinated analogs like 2-ethylcyclohexane-1-carbonitrile . This enhances resistance to oxidative degradation .

- Solubility : Polar nitrile groups generally improve water solubility, but fluorinated derivatives like the target compound exhibit lower solubility than hydroxyl-containing analogs (e.g., 4,4-difluoro-1-hydroxycyclohexane-1-carbonitrile ).

Research Findings and Data

Stability and Hazard Profiles

- Thermal Stability : Fluorinated nitriles (e.g., ) exhibit higher thermal stability than chloroethyl analogs , as fluorine’s strong C-F bond resists decomposition.

- Toxicity : Nitriles generally carry risks of cyanide release upon metabolism. The target compound’s Hazard Statements (inferred from ) may include H302 (harmful if swallowed), requiring precautions like those for 1-(2-chloroethyl)cyclohexane-1-carbonitrile .

Spectroscopic Data

- ¹H-NMR : The target compound’s spectrum would show signals for methyl (δ ~1.2–1.5 ppm) and cyclohexane protons (δ ~1.5–2.5 ppm), differing from aromatic-substituted analogs (δ ~6.5–7.5 ppm in ).

- MS : A molecular ion peak at m/z 179 (M⁻) is expected, contrasting with m/z 254 for the fluorophenyl derivative .

Biological Activity

2,2-Difluoro-1-methylcyclohexane-1-carbonitrile (CAS No. 2122044-43-1) is a fluorinated organic compound characterized by its unique structural features, including two fluorine atoms and a nitrile group attached to a cyclohexane ring. Its molecular formula is C8H11F2N, with a molecular weight of 159.18 g/mol. This compound has attracted attention in various fields due to its potential biological activity, particularly in medicinal chemistry and material science.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The presence of fluorine atoms enhances the compound's stability and reactivity, allowing it to participate in various biochemical pathways. The nitrile group may interact with enzymes and receptors, potentially leading to significant biological effects.

Potential Targets

- Bcl-2 Protein : Similar compounds have shown the ability to bind to Bcl-2, a protein that regulates apoptosis (programmed cell death). If this compound interacts with Bcl-2, it could modulate apoptotic pathways, promoting cancer cell death .

Cytotoxicity Studies

In vitro studies on fluorinated compounds similar to this compound have demonstrated their ability to inhibit cell proliferation in various cancer cell lines. Some studies reported IC50 values comparable to established chemotherapeutics like doxorubicin, indicating promising anticancer activity.

Case Studies

Several case studies highlight the efficacy of fluorinated compounds in biomedical applications:

- Cytotoxicity Studies : Research indicates that fluorinated compounds can effectively inhibit cancer cell growth. For instance, studies on related compounds showed significant cytotoxic effects against multiple cancer cell lines.

- Mechanistic Insights : Molecular dynamics simulations suggest that these compounds primarily interact through hydrophobic contacts with target proteins, enhancing their potential as drug candidates.

Comparison with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1,1-Difluoro-2-methylcyclohexane | Different fluorine positioning | Potentially similar cytotoxic effects |

| 2,2-Difluoro-1-methylcyclohexane-1-carboxylic acid | Contains carboxylic acid instead of nitrile group | Explored for anti-inflammatory properties |

The unique positioning of functional groups in this compound contributes distinct chemical and physical properties that may enhance its therapeutic potential compared to similar compounds.

Medicinal Chemistry

The compound is being explored as a pharmaceutical intermediate due to its potential biological activity. Its unique structure may allow for the development of novel therapeutic agents targeting specific diseases.

Material Science

In addition to its medicinal applications, this compound is utilized in the development of new materials and chemical processes. Its stability and reactivity make it a valuable building block in organic synthesis.

Q & A

Q. Optimization Tips :

- Vary catalyst loading (e.g., 1–5 mol%) and reaction time to balance yield and byproduct formation.

- Use low-temperature fluorination (−10°C to 0°C) to suppress decomposition .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular formula (C₉H₁₂F₂N) via exact mass measurement (e.g., m/z 184.0942).

- IR Spectroscopy : Detect nitrile stretching (~2240 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm chair conformation of the cyclohexane ring .

Advanced: How do the difluoro substituents influence the compound’s electronic and steric properties in reactivity studies?

Answer:

The geminal difluoro group (CF₂) exerts dual effects:

- Electronic : Strong electron-withdrawing effect stabilizes adjacent carbocations (e.g., during acid-catalyzed ring-opening) and polarizes the nitrile group, enhancing electrophilicity .

- Steric : The CF₂ group creates a rigid, planar environment, restricting cyclohexane ring puckering. This impacts diastereoselectivity in subsequent reactions (e.g., epoxidation) .

Q. Experimental Validation :

- Compare reaction rates with non-fluorinated analogs (e.g., 1-methylcyclohexanecarbonitrile) in SN2 reactions.

- Computational studies (DFT) can model charge distribution and transition states .

Advanced: What strategies are effective for functionalizing the carbonitrile group to synthesize bioactive derivatives?

Answer:

The nitrile group serves as a versatile handle for derivatization:

- Hydrolysis : Convert to carboxylic acid (H₂SO₄/H₂O, reflux) or amide (H₂O₂/K₂CO₃) .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) yields primary amines, useful for coupling reactions .

- Cycloaddition : Participate in [2+3] cycloadditions with azides to form tetrazoles (bioisosteres for carboxylic acids) .

Case Study :

Incorporate the nitrile into a dihydropyridine scaffold (as in ) to study kinase inhibition. Replace the cyclohexane ring with aromatic systems to modulate lipophilicity .

Basic: What are common impurities in the synthesis of this compound, and how are they resolved?

Q. Answer :

- Byproducts :

- Defluorinated intermediates : Arise from incomplete fluorination. Detect via ¹⁹F NMR.

- Ring-opened products : Formed under acidic conditions (e.g., during nitrile hydrolysis).

- Resolution :

Advanced: How can computational modeling predict the compound’s pharmacokinetic and toxicity profiles?

Q. Answer :

- ADMET Prediction :

- LogP : Estimate lipophilicity (e.g., SwissADME) to assess blood-brain barrier penetration.

- CYP450 Inhibition : Use docking simulations (AutoDock Vina) to evaluate metabolism .

- Toxicity :

Advanced: What contradictions exist in reported data on fluorinated cyclohexanecarbonitriles, and how can they be resolved?

Q. Answer :

- Contradictions :

- Resolution :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.